molecular formula C12H12N2O B1410558 [3-(5-Aminopyridin-2-yl)phenyl]methanol CAS No. 1255638-61-9

[3-(5-Aminopyridin-2-yl)phenyl]methanol

Cat. No.: B1410558
CAS No.: 1255638-61-9
M. Wt: 200.24 g/mol
InChI Key: ZZZSYTWWIMAJIT-UHFFFAOYSA-N
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Description

[3-(5-Aminopyridin-2-yl)phenyl]methanol ( 1255638-61-9) is a chemical compound with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol . This benzyl alcohol derivative, which features a 5-aminopyridin-2-yl moiety, serves as a valuable building block in medicinal chemistry and pharmaceutical research, particularly in the synthesis of more complex molecules. While its specific biological profile is an area of ongoing research, compounds based on the aminopyridine scaffold are of significant interest in drug discovery. For instance, 3-aminopyridin-2-one based fragments have been identified as ligand-efficient inhibitors of important kinase targets such as MPS1 and Aurora kinases, which are attractive targets for cancer therapeutics . Furthermore, other aminopyridine derivatives have been explored as inhibitors for various biological targets, including the lysosomal potassium channel TMEM175, which is associated with Parkinson's disease, and LRRK2 kinase . The structure of this compound provides multiple sites for chemical modification, making it a versatile intermediate for constructing potential kinase inhibitors or other pharmacologically active compounds . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(5-aminopyridin-2-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-4-5-12(14-7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZSYTWWIMAJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Nucleophilic Substitution and Reduction

Reaction Pathway:

  • Start with 2-chloropyridine derivatives.
  • Nucleophilic attack by phenylmagnesium bromide or similar Grignard reagents to form phenylpyridine intermediates.
  • Subsequent reduction of the pyridine ring or its derivatives to obtain the phenylmethanol moiety.

Key Reagents & Conditions:

Step Reagents Conditions Purification
Halogenation Chlorination agents (e.g., SOCl₂ or PCl₅) Reflux Chromatography
Nucleophilic substitution Phenylmagnesium bromide Room temp to 50°C Silica gel chromatography
Reduction Catalytic hydrogenation or LiAlH₄ Hydrogenation at 50-100°C Filtration and chromatography

Research Findings:

  • The use of Grignard reagents allows for effective attachment of phenyl groups to pyridine rings, as demonstrated in the synthesis of related compounds.
  • Reduction steps often involve catalytic hydrogenation, which can be optimized for selectivity towards the methanol functionality.

Method B: Palladium-Catalyzed Cross-Coupling

Reaction Pathway:

  • Brominated or iodinated pyridine derivatives are coupled with phenylboronic acids or esters via Suzuki-Miyaura cross-coupling.
  • The resulting biaryl intermediates are then oxidized or reduced to introduce the methanol group.

Key Reagents & Conditions:

Reagent Conditions Purification
Pd catalyst (e.g., Pd(PPh₃)₄) 80-110°C, inert atmosphere Chromatography
Phenylboronic acid Base (e.g., K₂CO₃) Aqueous/organic solvent mixture Column chromatography

Research Findings:

  • Cross-coupling reactions provide high regioselectivity and yield, especially when halogenated pyridines are used.
  • The oxidation of the biaryl intermediates to alcohols can be achieved using oxidants like PCC or Dess–Martin periodinane.

Method C: Multi-Step Synthesis via Halogenation and Amination

Reaction Pathway:

  • Halogenation of pyridine at the 2-position (e.g., with NBS or Br₂) to afford halogenated intermediates.
  • Nucleophilic substitution with amino groups (e.g., ammonia or amines) at the 5-position.
  • Reduction of the nitro or imine intermediates to yield the phenylmethanol group.

Key Reagents & Conditions:

Step Reagents Conditions Purification
Halogenation NBS or Br₂ Room temperature or reflux Recrystallization
Amination NH₃ or amines Elevated temperature, pressure Chromatography
Reduction NaBH₄ or catalytic hydrogenation Room temp to 60°C Filtration and chromatography

Research Findings:

  • Halogenation provides regioselectivity, especially when directed by existing substituents.
  • Amination steps often require careful control of temperature and solvent to prevent overreaction.

Method D: Reduction of Pyridine Derivatives with Borane

Reaction Pathway:

  • Starting from pyridine derivatives bearing suitable leaving groups, reduction with borane complexes yields the phenylmethanol derivatives.

Key Reagents & Conditions:

Reagent Conditions Purification
Borane–tetrahydrofuran complex 0–60°C, 12–24 h Chromatography
Workup Quenching with water Filtration

Research Findings:

  • Borane reduction is effective for converting pyridine derivatives into corresponding alcohols with high selectivity.
  • The process requires careful handling due to borane's reactivity.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages Limitations
A 2-Chloropyridine Phenylmagnesium bromide, LiAlH₄ Reflux, hydrogenation Moderate to high Straightforward, scalable Over-reduction risk
B Halogenated pyridine Phenylboronic acid, Pd catalyst 80–110°C, inert atmosphere High High regioselectivity Requires halogenation step
C Pyridine + halogen NH₃ or amines Elevated temperature Variable Good regioselectivity Multi-step process
D Pyridine derivatives Borane complex 0–60°C, 12–24 h Good Selective reduction Handling hazards

Research Findings and Observations

  • Reaction Optimization: Studies indicate that temperature control, choice of solvent, and catalyst loading significantly influence yield and selectivity.
  • Purification Techniques: Silica gel chromatography, preparative HPLC, and recrystallization are commonly employed to isolate high-purity compounds.
  • Industrial Relevance: Continuous flow reactors and microwave-assisted synthesis are emerging methods to scale these reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[3-(5-Aminopyridin-2-yl)phenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylmethanol derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Muscarinic Acetylcholine Receptor Modulation

Research indicates that compounds related to [3-(5-Aminopyridin-2-yl)phenyl]methanol exhibit significant activity at muscarinic acetylcholine receptors (mAChRs). These receptors are crucial in mediating several physiological processes, including smooth muscle contraction and neurotransmission. A study highlighted a series of pyridyl derivatives that showed promising positive allosteric modulation of the M3 mAChR, suggesting that this compound could serve as a scaffold for developing selective mAChR modulators .

Kinase Inhibition

The compound has also been investigated for its potential as a kinase inhibitor. A library of 3-aminopyridin-2-one derivatives, including those derived from this compound, demonstrated efficacy against various kinases, indicating its potential role in cancer therapy . The structural modifications around the pyridine ring were found to influence the binding affinity and selectivity towards specific kinase targets.

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the aminopyridine moiety followed by coupling reactions to introduce the phenyl group. For instance, one synthetic approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired biaryl structure .

Case Study: Synthesis and Characterization

In a documented case study, researchers synthesized a related compound using a method that included the reaction of 5-amino-2-pyridinecarboxylic acid with phenylboronic acid under Suzuki coupling conditions. The product was characterized using NMR and mass spectrometry, confirming the structure and purity necessary for biological testing .

Cancer Treatment

The modulation of mAChRs and inhibition of specific kinases positions this compound as a candidate for cancer therapy. By targeting pathways involved in cell proliferation and survival, this compound could contribute to novel treatment strategies for cancers characterized by aberrant signaling through these receptors or kinases .

Neurological Disorders

Given its interaction with mAChRs, there is potential for this compound in treating neurological disorders such as Alzheimer's disease, where cholinergic signaling is disrupted. The ability to modulate these receptors could enhance cognitive function or mitigate symptoms associated with cholinergic deficits .

Data Summary Table

Application AreaDescriptionReferences
Muscarinic Receptor ModulationPositive allosteric modulation of M3 mAChR; potential for enhancing smooth muscle contraction
Kinase InhibitionEfficacy against specific kinases; implications for cancer treatment
Synthetic RoutesMulti-step synthesis involving palladium-catalyzed reactions; characterized by NMR/MS
Therapeutic PotentialPotential applications in cancer therapy and neurological disorders

Mechanism of Action

The mechanism of action of [3-(5-Aminopyridin-2-yl)phenyl]methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Amino Groups: Halogenated derivatives (e.g., 5-iodo or 5-chloro) exhibit reduced solubility in polar solvents compared to amino-substituted analogues, which engage in hydrogen bonding .
  • Methoxy vs. Hydroxymethyl : Methoxy groups enhance lipophilicity, whereas hydroxymethyl groups improve aqueous solubility .
  • Pyrimidine vs.

Key Observations :

  • Condensation Reactions: The target compound and its pyrimidine analogues often employ malononitrile or similar nitrile reagents, yielding moderate to high efficiency (70–80%) .
  • Coupling Agents: Amide-forming reactions (e.g., for 2-(methylamino)pyridine-3-methanol) require coupling agents like WSC·HCl, resulting in slightly lower yields due to side reactions .

Photophysical and Solubility Properties

Data from fluorescence and solvent interaction studies:

Compound Name Solubility in Methanol ASE Activity Emission Wavelength (nm) Reference ID
This compound High Not reported -
MSPPP (Methylsulfonyl Phenyl Propenone) Low in benzene Yes 450–550 (solvent-dependent)
DAPPP (Dimethylamino Phenyl Propenone) Low in toluene No -

Key Observations :

Key Observations :

  • Pharmaceutical Potential: The amino-hydroxymethyl motif is recurrent in kinase-targeting intermediates, though the target compound’s exact biological role requires further validation .
  • Materials Science : Pyrimidine-linked derivatives are prioritized for metal-organic frameworks (MOFs) due to their rigid geometry .

Biological Activity

[3-(5-Aminopyridin-2-yl)phenyl]methanol, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of enzyme modulation and receptor interactions. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of an aminopyridine moiety linked to a phenolic structure. Its chemical formula is C12H12N2OC_{12}H_{12}N_2O, which indicates it contains both nitrogen and oxygen functionalities that may influence its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight216.24 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound primarily involves its ability to interact with various biological targets, including enzymes and receptors. The amino group on the pyridine ring can participate in hydrogen bonding, enhancing the compound's binding affinity to target proteins.

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have indicated its potential role in inhibiting beta-secretase (BACE), which is significant in the context of Alzheimer's disease due to its involvement in amyloid precursor protein processing .

Receptor Modulation

Additionally, this compound may modulate receptor activity through competitive or non-competitive inhibition. This modulation can lead to altered signaling pathways that are crucial for various physiological processes.

Study 1: Inhibition of BACE Activity

In a study investigating compounds that inhibit BACE activity, this compound was identified as a promising candidate. The study demonstrated that this compound significantly reduced BACE-mediated amyloid-beta production in vitro, suggesting its potential utility in Alzheimer's disease therapy .

Study 2: Antiproliferative Effects

Another research effort focused on the antiproliferative effects of this compound on cancer cell lines. The results indicated that the compound exhibited dose-dependent inhibition of cell proliferation in acute myeloid leukemia (AML) models, highlighting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
BACE InhibitionSignificant reduction in amyloid-beta production
AntiproliferativeDose-dependent inhibition in AML cell lines

Q & A

Q. What are the recommended synthetic routes for [3-(5-Aminopyridin-2-yl)phenyl]methanol, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with substituted phenyl groups followed by reduction or functional group interconversion. For example:

Suzuki-Miyaura Coupling : A boronic acid derivative of pyridine can be coupled with a halogenated benzyl alcohol precursor under palladium catalysis .

Reductive Amination : If the amino group is introduced post-coupling, use NaBH₄ or Pd/C hydrogenation to reduce intermediates.

  • Purity Optimization :

  • Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

  • Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.5 ppm for aromatic protons, δ 4.6 ppm for -CH₂OH) .

    • Key Properties :
PropertyValue
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
LogP~1.8 (estimated)
Canonical SMILESC1=CC(=CC(=C1)CO)C2=NC(=CC=N2)N

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of spectroscopic and computational tools:
  • FT-IR : Identify -OH (3200–3600 cm⁻¹), -NH₂ (3300–3500 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) stretches.
  • NMR : ¹H/¹³C NMR to resolve aromatic protons and carbons (e.g., pyridine ring protons at δ 8.0–8.5 ppm).
  • X-ray Crystallography : Resolve 3D structure; similar pyridine-methanol derivatives show planar aromatic systems with dihedral angles <10° between rings .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (HOMO/LUMO, dipole moment) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions or structural modifications. Address them by:

Dose-Response Curves : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with assays .

Structural Analog Comparison : Replace the -NH₂ group with -Cl or -OCH₃ to assess functional group contributions (see table below) .

DerivativeIC₅₀ (µM)LogPNotes
-NH₂ (parent compound)12.31.8Moderate cytotoxicity
-Cl8.72.3Enhanced membrane permeability
-OCH₃25.11.5Reduced activity

Q. How can computational models predict the pharmacokinetic behavior of this compound?

  • Methodological Answer : Use in silico tools to estimate ADME properties:
  • SwissADME : Predict bioavailability (83% for parent compound), blood-brain barrier permeability (low), and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding to serum albumin (e.g., >90% plasma protein binding) using GROMACS .
  • QSAR Models : Corrogate LogP and polar surface area (PSA) with intestinal absorption (e.g., PSA <90 Ų favors oral bioavailability) .

Q. What experimental designs are optimal for evaluating the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Follow a tiered approach:

In Vitro Kinase Assays : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR) at 10 µM. Use ATP-concentration-dependent assays to identify competitive inhibition.

Co-crystallization : Resolve kinase-inhibitor complexes (e.g., PDB deposition) to identify binding motifs.

Mutagenesis Studies : Replace key residues (e.g., gatekeeper methionine) to validate binding specificity .

Contradictions and Limitations

  • Synthetic Yield Variability : reports yields of 67–81% for analogous compounds, influenced by substituent electronic effects. Use microwave-assisted synthesis to improve consistency .
  • Biological Activity : The amino group’s basicity may reduce solubility at physiological pH; consider prodrug strategies (e.g., acetyl protection) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(5-Aminopyridin-2-yl)phenyl]methanol
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[3-(5-Aminopyridin-2-yl)phenyl]methanol

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